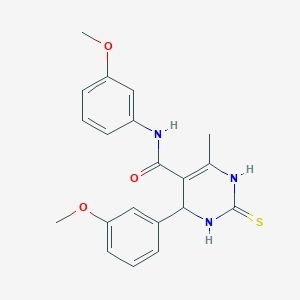
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMT1 inhibitor, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibits the function of this compound by binding to the protein and preventing the transport of iron across cell membranes. This leads to a reduction in the amount of iron available to cells, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound can have a range of biochemical and physiological effects. These include a reduction in cellular iron uptake, a decrease in cellular iron levels, and an increase in cellular zinc levels. Additionally, this compound inhibitors have been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
実験室実験の利点と制限
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of this compound and has been shown to have minimal off-target effects. Additionally, it is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to its use. The compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its effects on cellular iron levels can be complex and may vary depending on the cell type and experimental conditions.
将来の方向性
There are several potential future directions for research on N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One area of interest is the development of more potent and selective this compound inhibitors. Additionally, the compound's anti-inflammatory and antioxidant effects suggest that it may have potential applications in the treatment of various diseases, such as neurodegenerative disorders and cancer. Further research is needed to fully understand the compound's mechanisms of action and potential therapeutic applications.
合成法
The synthesis of N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 3-methoxybenzaldehyde and 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
科学的研究の応用
N,4-bis(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been widely used in scientific research as a this compound inhibitor. This compound is a protein that plays a crucial role in the transport of iron across cell membranes. Inhibition of this compound has been shown to have potential therapeutic applications in the treatment of iron overload disorders such as hemochromatosis. Additionally, this compound inhibitors have also been investigated as a potential treatment for cancer, as cancer cells require high levels of iron for their growth and proliferation.
特性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
N,4-bis(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-12-17(19(24)22-14-7-5-9-16(11-14)26-3)18(23-20(27)21-12)13-6-4-8-15(10-13)25-2/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,27) |
InChIキー |
ZJQDTXCBGMLUFW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)OC |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B295216.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295218.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B295219.png)
![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B295220.png)
![3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295225.png)
![3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295226.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295227.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B295232.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B295235.png)
![3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295236.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B295238.png)
![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295243.png)
![2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B295244.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(3,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295246.png)
